

# Tesevatinib: An In-depth Technical Review of Early-Phase Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Tesevatinib (formerly known as XL647 and KD019) is an orally bioavailable, potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It has been investigated in early-phase clinical trials for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC) and glioblastoma, as well as for autosomal dominant polycystic kidney disease (ADPKD).[3][4][5][6] This technical guide provides a comprehensive overview of the available data from these early-phase studies, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

### **Mechanism of Action**

Tesevatinib exerts its therapeutic effects by targeting several key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[2] It is a multi-targeted tyrosine kinase inhibitor that potently inhibits the following kinases:

- Epidermal Growth Factor Receptor (EGFR)[1]
- Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2)[1]
- Vascular Endothelial Growth Factor Receptor (VEGFR)[1]
- Ephrin type-B receptor 4 (EphB4)[1]







• Src family kinases

By inhibiting these kinases, tesevatinib disrupts downstream signaling cascades that are crucial for cancer cell survival and proliferation. Preclinical studies have demonstrated that tesevatinib can inhibit tumor growth and even induce tumor regression in a variety of cancer models.[2]



#### Angiogenesis











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. mayo.edu [mayo.edu]



- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Study of Tesevatinib Monotherapy in Patients With Recurrent Glioblastoma [ctv.veeva.com]
- 5. In vivo efficacy of tesevatinib in patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- To cite this document: BenchChem. [Tesevatinib: An In-depth Technical Review of Early-Phase Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026508#early-phase-clinical-trial-data-fortesevatinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com